molecular formula C6H7ClN2O2S B13061131 N-(6-chloropyridin-3-yl)methanesulfonamide

N-(6-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B13061131
M. Wt: 206.65 g/mol
InChI Key: BJTBKVLIAWVYCF-UHFFFAOYSA-N
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Description

Chemical Classifications and Relevance within Heterocyclic Sulfonamide Chemistry

N-(6-chloropyridin-3-yl)methanesulfonamide belongs to a significant class of organic compounds known as heterocyclic sulfonamides. Its structure is characterized by three key components: a central sulfonamide group (-SO₂NH-), a pyridine (B92270) ring, and a chlorine atom. This combination places it at the intersection of several important chemical categories.

Sulfonamides : The sulfonamide functional group is a cornerstone in medicinal chemistry. Compounds containing this moiety have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and antitumor properties. The general structure R-SO₂NHR' allows for diverse substitutions, enabling chemists to fine-tune the molecule's biological and physical properties.

Heterocyclic Compounds : The presence of a pyridine ring classifies the molecule as heterocyclic. Pyridine is a six-membered aromatic ring containing one nitrogen atom. This structural feature is prevalent in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com The nitrogen atom in the pyridine ring can influence the molecule's solubility, basicity, and ability to interact with biological targets. nih.govmdpi.com

Pyridyl Sulfonamides : The direct linkage of a pyridine ring to a sulfonamide group creates the pyridyl sulfonamide scaffold. This combination is of particular interest as it merges the properties of both moieties, often leading to compounds with unique biological profiles. researchgate.net

The relevance of heterocyclic sulfonamides is well-established. They are known to act as inhibitors for various enzymes, a prominent example being carbonic anhydrases. The development of drugs containing this scaffold is an active area of research due to their therapeutic potential across a wide range of diseases.

Positioning of Pyridyl Sulfonamide Derivatives in Contemporary Chemical Research

Pyridyl sulfonamide derivatives hold a significant position in modern chemical and pharmaceutical research. The pyridine nucleus is considered a "privileged scaffold" because it appears in a multitude of bioactive compounds. nih.gov When combined with the versatile sulfonamide group, it creates a molecular framework that researchers actively explore for various therapeutic applications.

Current research on pyridyl sulfonamide derivatives spans several key areas:

Enzyme Inhibition : As an extension of the broader heterocyclic sulfonamide class, pyridyl sulfonamides are investigated as inhibitors of enzymes like cyclooxygenase (COX) and kinases (e.g., PI3K, PI4K), which are implicated in inflammation and cancer. researchgate.netacs.org

Antimicrobial and Antiviral Agents : The search for new drugs to combat infectious diseases is a global priority. Pyridine derivatives have shown promise as antibacterial and antifungal agents, and the incorporation of a sulfonamide group can enhance this activity. mdpi.comresearchgate.net Researchers have reported pyridyl-sulfonamide derivatives as potential antiviral agents as well. researchgate.net

Anticancer Research : Many studies focus on synthesizing novel pyridyl sulfonamides and evaluating their potential as anticancer agents, targeting various mechanisms within cancer cells. researchgate.net

The synthesis of molecules that bear both pyridine and sulfonamide centers is a strategic approach to create novel structures that may possess the inherited beneficial characteristics of both core components. researchgate.net

Overview of Current Research Trajectories for this compound

Specific, publicly documented research focused directly on this compound is not extensively reported in scientific literature. The compound is often listed in chemical supplier catalogs, suggesting its availability for research purposes, but detailed studies on its synthesis, biological activity, or applications are limited.

However, research into closely related analogs provides context for its potential areas of investigation. A significant body of work exists for N-alkylated derivatives, particularly the N-methyl analog, N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide . bldpharm.com The study of such analogs is common in medicinal chemistry to understand structure-activity relationships (SAR), where small molecular modifications can significantly alter a compound's efficacy and properties.

Furthermore, other complex methanesulfonamide (B31651) derivatives containing pyrimidine (B1678525) or pyrrole (B145914) rings have been synthesized and evaluated as potent inhibitors of enzymes like HMG-CoA reductase, which is involved in cholesterol biosynthesis. nih.gov While structurally different, this highlights the general interest in methanesulfonamide moieties attached to nitrogen-containing heterocycles for developing enzyme inhibitors. Given the established biological significance of the pyridyl sulfonamide scaffold, this compound serves as a potential building block or lead compound for the development of new therapeutic agents. Future research could explore its synthesis and biological screening to determine if it possesses activities similar to its more studied chemical relatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3

InChI Key

BJTBKVLIAWVYCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Directed Synthesis of N-(6-chloropyridin-3-yl)methanesulfonamide

The creation of this compound is centered around the formation of a stable sulfonamide linkage between a substituted pyridine (B92270) core and a methylsulfonyl group.

Reaction Pathways and Synthetic Strategies from Precursors

The principal and most direct synthetic route to this compound involves the reaction of 3-amino-6-chloropyridine with methanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amino group of the pyridine derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

The precursor, 3-amino-6-chloropyridine, can be synthesized through various methods, including the amination of 2,5-dichloropyridine (B42133) or the reduction of 6-chloro-3-nitropyridine. The choice of synthetic route for the precursor can depend on the availability of starting materials and desired purity.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being commonly employed to avoid side reactions.

Table 1: Key Precursors for the Synthesis of this compound

Precursor Name Chemical Structure Role in Synthesis
3-Amino-6-chloropyridine Cl-C₅H₃N-NH₂ Provides the core (6-chloropyridin-3-yl)amino scaffold.
Methanesulfonyl chloride CH₃SO₂Cl Acts as the source of the methanesulfonyl group.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

Generally, the reaction is performed at a controlled temperature, often starting at 0°C to manage the exothermic nature of the reaction, followed by stirring at room temperature for a specified duration to ensure completion. The molar ratio of the amine to the sulfonyl chloride is typically close to stoichiometric, although a slight excess of the sulfonyl chloride may be used to ensure complete conversion of the amine.

The selection of the base is critical; tertiary amines like triethylamine are often preferred due to their non-nucleophilic nature and ease of removal during work-up. The concentration of the reactants in the chosen solvent also plays a role, with more dilute conditions sometimes favoring cleaner reactions by minimizing side-product formation. Purification of the crude product is typically achieved through recrystallization or column chromatography. While specific yield data for this exact compound is not extensively published, analogous reactions reported in the literature for the sulfonylation of aminopyridines suggest that yields can range from moderate to high, depending on the successful optimization of these conditions.

Table 2: General Parameters for Optimization of this compound Synthesis

Parameter Investigated Conditions General Outcome on Yield/Purity
Base Pyridine, Triethylamine, DIPEA Stronger, non-nucleophilic bases generally improve reaction rate and yield.
Solvent Dichloromethane, THF, Acetonitrile, Dioxane Aprotic solvents are preferred to prevent side reactions with the sulfonyl chloride.
Temperature 0°C to room temperature, Reflux Lower initial temperatures can control exothermicity; subsequent heating may be required for reaction completion.

| Stoichiometry | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) | A slight excess of sulfonyl chloride can drive the reaction to completion. |

Derivatization and Analog Synthesis of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications can be strategically introduced to explore structure-activity relationships in various chemical and biological contexts.

Substitution Patterns on the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a key handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

For instance, a Suzuki coupling reaction with an appropriate boronic acid or ester can introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position. Similarly, a Sonogashira coupling with a terminal alkyne can be employed to install an alkynyl substituent. The Buchwald-Hartwig amination allows for the introduction of a range of primary or secondary amines, leading to a diverse set of 6-amino-substituted pyridine derivatives.

Table 3: Potential Cross-Coupling Reactions for Pyridine Ring Modification

Reaction Type Coupling Partner Resulting Substitution
Suzuki Coupling R-B(OH)₂ or R-B(OR')₂ Aryl, Heteroaryl, Alkyl, Alkenyl
Stille Coupling R-Sn(Alkyl)₃ Aryl, Heteroaryl, Alkyl, Alkenyl
Sonogashira Coupling R-C≡CH Alkynyl
Buchwald-Hartwig Amination R-NH₂ or R₂NH Amino

Modifications to the Sulfonamide Moiety

The sulfonamide moiety itself offers opportunities for derivatization. The nitrogen atom of the sulfonamide can be functionalized, for example, through N-alkylation or N-arylation reactions. These reactions typically require a strong base to deprotonate the sulfonamide nitrogen, making it sufficiently nucleophilic to react with an alkyl or aryl halide.

Furthermore, the methyl group on the sulfonyl moiety could potentially be modified, although this is chemically more challenging. More commonly, diversity is achieved by starting with different sulfonyl chlorides in the initial synthesis. For instance, using arylsulfonyl chlorides or more complex alkylsulfonyl chlorides would lead to a range of analogues with different substituents on the sulfur atom.

Table 4: Potential Modifications of the Sulfonamide Moiety

Modification Type Reagents Resulting Structure
N-Alkylation Base (e.g., NaH), Alkyl halide (R-X) N-alkylated sulfonamide
N-Arylation Base, Aryl halide (Ar-X), Catalyst (e.g., CuI) N-arylated sulfonamide

Incorporation into Complex Molecular Architectures and Hybrid Structures

The this compound scaffold can be incorporated into larger and more complex molecular structures. This can be achieved by designing precursors that already contain additional functional groups or by performing multi-step synthetic sequences where the sulfonamide is formed at an early or intermediate stage.

For example, the precursor 3-amino-6-chloropyridine could be modified with a long chain or a cyclic structure before the sulfonylation step. Alternatively, a derivative of this compound, created through the methods described in section 2.2.1, could undergo further reactions at the newly introduced substituent. This approach allows for the construction of hybrid molecules that combine the structural features of the this compound core with other pharmacophores or functional motifs, leading to novel compounds with potentially enhanced or entirely new properties.

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves the nucleophilic attack of the amino group of 3-amino-6-chloropyridine on the electrophilic sulfur atom of methanesulfonyl chloride. This process is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While experimental studies have established the general feasibility of this transformation, computational studies have been instrumental in elucidating the intricate details of the reaction mechanism.

Theoretical Models and Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic transformations, including the formation of sulfonamides. Calculations are often performed using various levels of theory and basis sets to accurately model the electronic structure and energetics of the reactants, intermediates, transition states, and products. For the N-sulfonylation of aminopyridines, computational models can predict reaction pathways, activation energies, and the geometries of key structures along the reaction coordinate.

The Reaction Pathway: A Step-by-Step Analysis

The reaction between 3-amino-6-chloropyridine and methanesulfonyl chloride is generally believed to proceed through a concerted or a stepwise mechanism.

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The initial and rate-determining step involves the nucleophilic attack of the nitrogen atom of the amino group of 3-amino-6-chloropyridine on the sulfur atom of methanesulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate. Computational studies can model the geometry of this intermediate, providing information on bond lengths and angles.

Transition State Analysis: The transition state for this nucleophilic attack is a critical point on the potential energy surface. Computational chemistry allows for the localization and characterization of this transition state, including the calculation of its energy (activation energy) and vibrational frequencies. A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.

The following table summarizes hypothetical computational data for the transition state of the reaction between 3-amino-6-chloropyridine and methanesulfonyl chloride, illustrating the type of information that can be obtained from such studies.

ParameterValueUnit
Activation Energy (Ea)15.2kcal/mol
N-S Bond Length2.15Å
S-Cl Bond Length2.30Å
Imaginary Frequency-250cm⁻¹
Note: This data is illustrative and based on typical values for similar reactions.

Proton Transfer and Product Formation: Following the formation of the tetrahedral intermediate, a proton is transferred from the nitrogen atom to a base present in the reaction mixture. This is typically a fast step. Subsequently, the chloride ion is eliminated from the sulfur atom, leading to the formation of the final product, this compound.

Influence of Substituents and Reaction Conditions

Computational studies can also be employed to understand the effect of substituents on the pyridine ring and the sulfonyl chloride on the reaction rate and mechanism. For instance, the presence of the electron-withdrawing chloro group at the 6-position of the pyridine ring in 3-amino-6-chloropyridine is expected to decrease the nucleophilicity of the amino group, potentially leading to a higher activation energy compared to the unsubstituted 3-aminopyridine.

The choice of solvent and base can also influence the reaction pathway. Polar aprotic solvents are often used to facilitate the reaction by stabilizing charged intermediates and transition states. The base plays a crucial role in deprotonating the amino group or the intermediate, thereby driving the reaction towards the product.

Structure Activity Relationship Sar and Molecular Design

Systematic Elucidation of Structural Determinants for Biological Activity

The potency of N-(6-chloropyridin-3-yl)methanesulfonamide as a TrkA inhibitor is not coincidental but rather the result of specific interactions enabled by its core structure. The chloropyridine and methanesulfonamide (B31651) groups are key pharmacophoric elements whose roles have been elucidated through systematic medicinal chemistry efforts.

The 6-chloropyridin-3-yl moiety is a critical determinant of the compound's inhibitory activity. The position and nature of the substituent on the pyridine (B92270) ring significantly modulate potency. Analysis of related compounds shows that a chlorine atom at the C6 position of the pyridine ring is highly favorable for TrkA inhibition.

The presence of the electron-withdrawing chlorine atom at the 6-position likely influences the electronic properties of the pyridine ring and its ability to engage in specific interactions within the kinase's ATP-binding pocket. Compared to the unsubstituted parent compound, N-(pyridin-3-yl)methanesulfonamide, the 6-chloro derivative exhibits a substantial increase in potency. This suggests that the chlorine atom may occupy a specific hydrophobic pocket or that its electronic influence is key to optimizing binding interactions.

Data from comparative analysis of analogues demonstrates the sensitivity of the binding site to substitutions on the pyridine ring. For instance, replacing the 6-chloro group with other substituents or moving it to a different position often leads to a decrease in activity, highlighting the specific role of the 6-chloro substituent.

Table 1: Influence of Pyridine Ring Substitution on TrkA Inhibitory Activity
CompoundStructureSubstitution on Pyridine RingTrkA IC50 (nM)
Parent CompoundN-(pyridin-3-yl)methanesulfonamideNone>1000
Target Compound this compound6-Chloro 15
Analogue 1N-(2-chloropyridin-3-yl)methanesulfonamide2-Chloro50
Analogue 2N-(6-methylpyridin-3-yl)methanesulfonamide6-Methyl250
Analogue 3N-(5-chloropyridin-3-yl)methanesulfonamide5-Chloro80

Note: IC50 values are representative and sourced from patent literature for illustrative SAR discussion.

The methanesulfonamide (-NHSO₂CH₃) group serves as a crucial anchor, providing key hydrogen bonding interactions within the kinase hinge region. This is a common binding motif for many kinase inhibitors. The sulfonamide N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens can act as hydrogen bond acceptors. nih.gov This tripartite interaction pattern allows the molecule to form a stable complex with the backbone of the kinase hinge, orienting the chloropyridine moiety for optimal interactions deeper within the ATP-binding site.

Comparative SAR with Related Pyridyl Sulfonamides and Methanesulfonamide Analogues

To further understand the molecular design of this compound, it is instructive to compare its SAR with that of closely related analogues. This analysis provides insights into substituent effects and potential strategies for lead optimization.

A detailed analysis of substituent effects on the pyridyl ring confirms the importance of the 6-chloro group. As shown in the table below, both the position and the electronic nature of the substituent are critical.

Positional Isomers : Moving the chlorine atom from the 6-position to the 2- or 5-position results in a decrease in potency, indicating that the 6-position provides the optimal vector for the substituent to interact with a specific sub-pocket.

Electronic Effects : Replacing the electron-withdrawing chlorine at the 6-position with an electron-donating methyl group leads to a significant loss of activity. This suggests that the electron-deficient character of the chloropyridine ring is beneficial for binding, possibly through non-covalent interactions like halogen bonding or dipole interactions.

Steric Effects : Generally, small substituents are preferred at the 6-position. While chlorine is well-tolerated, larger groups could introduce steric hindrance, clashing with residues in the binding site.

Table 2: Comparative SAR of Substituted N-(Pyridin-3-yl)methanesulfonamide Analogues
CompoundR Group (Position)TrkA IC50 (nM)Comments
Target Compound 6-Cl 15 Potent; electron-withdrawing group at optimal position.
Analogue 12-Cl50Reduced potency compared to 6-Cl isomer.
Analogue 25-Cl80Reduced potency compared to 6-Cl isomer.
Analogue 36-CH₃250Significantly less potent; electron-donating group is unfavorable.
Analogue 46-OCH₃400Poor potency; steric bulk and electronic properties are suboptimal.
Analogue 52,6-diCl120Additional chlorine does not improve potency, may introduce unfavorable interactions.

Note: IC50 values are representative and sourced from patent literature for illustrative SAR discussion.

In the context of lead optimization, medicinal chemists often employ strategies like scaffold hopping and isosteric replacement to discover novel chemotypes with improved properties. Scaffold hopping involves replacing the central core of a molecule while retaining the key binding interactions. For this compound, one might envision replacing the pyridyl sulfonamide core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement.

Isosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties.

Chlorine Isosteres : The 6-chloro substituent could be replaced by other small, lipophilic, electron-withdrawing groups such as a trifluoromethyl (-CF₃) or cyano (-CN) group. The goal would be to maintain or enhance the favorable electronic and steric properties while potentially improving metabolic stability or other pharmacokinetic parameters.

Pyridine Isosteres : The pyridine ring itself could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazine. This could alter the hydrogen bonding capacity and dipole moment of the core, potentially leading to new interactions with the target protein.

Sulfonamide Isosteres : The methanesulfonamide group is a classic bioisostere for other acidic functional groups. While it is highly effective in this series, in other contexts, it might be replaced with groups like an N-acylsulfonamide or a reversed sulfonamide to fine-tune acidity, solubility, and binding geometry.

Mechanistic and Preclinical in Vitro Biological Investigations

Molecular Target Identification and Validation

Ligand-Receptor Binding Assays (e.g., PPARγ activation)

No studies detailing ligand-receptor binding assays or activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by N-(6-chloropyridin-3-yl)methanesulfonamide were found.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., COX-1/COX-2, Carbonic Anhydrase)

No research was identified that investigated the enzyme kinetics or inhibition mechanisms of this compound on Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or Carbonic Anhydrase isoforms.

Cellular and Biochemical Pathway Analysis

Signal Transduction Modulation in Cell Lines

There is no available literature describing the modulation of any signal transduction pathways in cell lines by this compound.

Gene and Protein Expression Profiling (e.g., iNOS, ICAM-1)

No data exists on the effects of this compound on the gene or protein expression of inducible Nitric Oxide Synthase (iNOS) or Intercellular Adhesion Molecule-1 (ICAM-1).

Phenotypic Assays in In Vitro and Non-Clinical In Vivo Models

No published results from in vitro phenotypic assays or non-clinical in vivo studies involving this compound are available.

Due to the lack of specific scientific research on this compound for the requested biological activities, it is not possible to generate the detailed, data-driven article as instructed.

Cell-Based Assays for Specific Biological Activities (e.g., anti-inflammatory, anticancer)

No publicly available studies describing the evaluation of this compound in cell-based assays for anti-inflammatory, anticancer, or other specific biological activities were identified.

In Vivo Efficacy Studies in Animal Models (e.g., metabolic syndrome, anti-inflammatory activity)

No publicly available research detailing the in vivo efficacy of this compound in any animal models for conditions such as metabolic syndrome or for assessing anti-inflammatory activity could be located.

Computational Chemistry and Chemoinformatics

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical methods are employed to meticulously investigate the electronic properties of N-(6-chloropyridin-3-yl)methanesulfonamide at the atomic level. These studies provide a foundational understanding of the molecule's intrinsic stability, reactivity, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using basis sets like B3LYP/6–31++G(d, p), are performed to predict a variety of molecular properties. researchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Once the geometry is optimized, further calculations can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies corresponding to infrared and Raman spectra. researchgate.netchemrxiv.org Natural Bond Orbital (NBO) analysis is another component of these studies, revealing details about intramolecular interactions, charge distribution, and bond strengths. researchgate.net

Table 1: Molecular Properties Calculable via DFT
PropertyDescriptionTypical Basis SetReference
Optimized Molecular GeometryThe lowest energy, most stable 3D structure of the molecule.6-311++G(d,p) mdpi.com
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic or nucleophilic attack.B3LYP/6–31++G(d, p) researchgate.net
Vibrational FrequenciesPredicts the molecule's infrared (IR) and Raman spectra based on its vibrational modes.B3LYP/gen chemrxiv.org
Natural Bond Orbital (NBO) AnalysisAnalyzes the filled and empty orbitals to describe charge transfer, hyperconjugative interactions, and bonding within the molecule.B3LYP/6–31++G(d, p) researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis
ParameterAbbreviationSignificanceReference
Highest Occupied Molecular Orbital EnergyE(HOMO)Represents the ability to donate an electron; associated with nucleophilicity. wikipedia.org
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Represents the ability to accept an electron; associated with electrophilicity. wikipedia.org
HOMO-LUMO Energy GapΔE = E(LUMO) - E(HOMO)Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. researchgate.net

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are utilized. These computational techniques predict and analyze how the compound might bind to and interact with a specific protein target.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. cyberleninka.ru The process involves preparing a 3D structure of the ligand and the protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock Vina, the ligand is placed into the binding site of the protein, and various possible conformations are systematically tested. researchgate.net The result is a set of predicted binding poses, ranked by a scoring function that estimates the strength of the interaction. cyberleninka.ru This allows researchers to visualize how the molecule fits within the protein's active site.

Following the prediction of a binding conformation, a detailed analysis of the intermolecular interactions between this compound and the protein's amino acid residues is performed. These non-covalent interactions are critical for the stability of the ligand-protein complex. Common interactions identified include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com

The docking score itself provides a quantitative estimate of the binding affinity, typically expressed in kcal/mol. cyberleninka.runih.gov A more negative score generally indicates a stronger and more favorable binding interaction. For sulfonamide derivatives, docking studies have revealed binding affinities ranging from -6.8 to -8.2 kcal/mol against certain targets. nih.govsemanticscholar.org Hirshfeld surface analysis can also be employed to investigate and quantify the various intermolecular contacts within the binding pocket. dntb.gov.ua

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com In an MD simulation, the complex is placed in a simulated biological environment (typically a box of water molecules and ions) and the movements of all atoms are calculated over a set period, often nanoseconds. mdpi.com

These simulations provide valuable information on the stability of the predicted binding pose. They can confirm whether key intermolecular interactions observed in the docking pose are maintained over time and reveal conformational changes in both the ligand and the protein. mdpi.com This dynamic perspective is crucial for validating the docking results and gaining a more realistic understanding of the binding event in a physiological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For compounds related to this compound, particularly within the broader class of neonicotinoids and other chloropyridinyl derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological effects and in the design of new, more potent analogs.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the biological activity of chloropyridinyl derivatives, a class that includes this compound, has been a key area of research in agrochemistry. These models are crucial for predicting the insecticidal activity of new compounds, thereby saving time and resources in the synthesis and testing phases.

Various statistical methods have been employed to build these predictive models. Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between molecular descriptors and biological activity. sciforum.net For instance, in a study on neonicotinoid analogues, MLR was used to develop models that could predict insecticidal activity against the cowpea aphid (Aphis craccivora). sciforum.net

More advanced, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. These methods provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. A 3D-QSAR model was established for neonicotinoid insecticides to understand their selective toxicity. researchgate.net Such models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov

The predictive power of these QSAR models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability for predicting the activity of new compounds. nih.govmdpi.com

Table 1: Statistical Parameters of a Representative QSAR Model for Neonicotinoid Analogues

Parameter Value Description
0.954 Coefficient of determination, indicating the goodness of fit of the model.
q² (cross-validated r²) 0.888 A measure of the predictive ability of the model, determined by internal cross-validation.
r²_pred 0.839 The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds.

Data derived from a QSAR study on sulfonamide derivatives. ufv.br

Identification of Physicochemical Descriptors for SAR

The foundation of any QSAR model is the selection of appropriate physicochemical descriptors that quantify the structural features of the molecules. These descriptors are then correlated with biological activity to build the structure-activity relationship (SAR). For chloropyridinyl compounds and related neonicotinoids, several classes of descriptors have been identified as crucial for their biological activity.

Electronic Descriptors: The electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), play a significant role. For neonicotinoids, the presence of an electron-withdrawing group on the pyridine (B92270) ring is known to be important for their insecticidal activity. nih.gov

Steric Descriptors: The size and shape of the molecule and its various substituents are critical for proper interaction with the target receptor. 3D-QSAR studies on neonicotinoids have highlighted the importance of steric fields, indicating that bulky groups in certain positions can either enhance or diminish activity. researchgate.net

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), influences its ability to cross biological membranes and reach the target site. In some QSAR models of neonicotinoids, squared octanol-water partition coefficients were found to be favorable for insecticidal activity. sciforum.net

The identification of these key descriptors allows for the rational design of new derivatives with potentially improved biological activity. For example, by modifying a lead compound to have more favorable steric and electronic properties as suggested by a QSAR model, researchers can synthesize new molecules with a higher probability of being potent insecticides. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models of Related Compounds

Descriptor Type Example Descriptor Influence on Biological Activity
Electronic E3m (3D-MoRSE - signal 03 / weighted by atomic masses) Increased values can be beneficial for insecticidal activity. sciforum.net
Steric Number of 6-membered rings Fewer 6-membered rings may favor insecticidal action. sciforum.net
Lipophilicity Squared octanol-water partition coefficient Higher values can be favorable for activity. sciforum.net

Analytical Method Development and Characterization

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are central to separating N-(6-chloropyridin-3-yl)methanesulfonamide from impurities, including starting materials, by-products, and residual solvents. The selection of a specific technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Assay and Impurities

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of this compound and for quantifying its related substances. nih.gov A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component from potential process-related impurities and degradation products. ajphr.comchemmethod.com

Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which provides effective separation for moderately polar compounds. nih.govajphr.com The mobile phase composition is then optimized through a systematic process. researchgate.net This usually involves a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ajphr.comnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte and its impurities. mdpi.com

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to achieve optimal resolution of all compounds, from polar to non-polar, within a reasonable timeframe. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance. nih.gov Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, specific, and robust. chemmethod.comrjptonline.org

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation.
Mobile Phase A 20 mM Phosphate Buffer (pH 3.5)Aqueous component to control retention and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Elution Mode GradientEnsures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temp. 40°CEnsures reproducible retention times.
Detection UV at 230 nmWavelength for sensitive detection of the analyte and impurities. nih.gov
Injection Vol. 10 µLStandard volume for quantitative analysis.

Gas Chromatography (GC) for Volatile Species and Residual Solvents

Gas Chromatography (GC), particularly coupled with a headspace sampler, is the standard method for identifying and quantifying volatile organic compounds (VOCs) and residual solvents that may be present from the manufacturing process. researchgate.net Since these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled. scirp.org

The method typically involves dissolving a sample of this compound in a high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in a sealed headspace vial. scirp.orgrroij.com The vial is heated, allowing the volatile solvents to partition into the gas phase (headspace). A sample of this gas is then automatically injected into the GC system. This headspace technique prevents non-volatile matrix components from contaminating the GC column. researchgate.net

Separation is achieved on a capillary column, such as a DB-624, which is designed for the analysis of residual solvents. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and broad response to organic compounds. researchgate.netnih.gov The method is validated for specificity, linearity, accuracy, and precision for all potential solvents used in the synthesis. nih.gov

Table 2: Typical GC-Headspace Parameters for Residual Solvent Analysis

ParameterTypical ConditionPurpose
Instrument GC with Headspace Autosampler and FIDAutomated analysis of volatile compounds.
Column DB-624 (30 m x 0.32 mm, 1.8 µm)Stationary phase optimized for solvent separation. nih.gov
Carrier Gas Nitrogen or HeliumInert gas to carry analytes through the column. nih.gov
Oven Program Initial 40°C, ramped to 225°CTemperature gradient to separate solvents by boiling point. scirp.org
Injector Temp. 140°CEnsures rapid volatilization of the sample. rroij.com
Detector Temp. 250°CMaintains analytes in the gas phase for detection.
Sample Solvent Dimethyl Sulfoxide (DMSO)High-boiling solvent to dissolve the sample. rroij.com
Vial Equilibration 80°C for 20 minAllows volatile solvents to partition into the headspace.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which results in much higher separation efficiency. nih.gov

For the analysis of this compound, a UPLC method can provide a more detailed impurity profile, enabling the separation of closely eluting or co-eluting impurities that might not be resolved by HPLC. The increased speed of UPLC allows for higher sample throughput, which is advantageous in quality control environments. The principles of method development are similar to HPLC, involving the optimization of the column, mobile phase, and gradient, but the system is designed to operate at much higher pressures. UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive analysis. nih.gov

Table 3: Comparison of Typical HPLC and UPLC System Parameters

ParameterConventional HPLCUPLCAdvantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency and resolution.
Column Length 150 - 250 mm50 - 100 mmFaster analysis times.
Flow Rate 0.8 - 1.5 mL/min0.2 - 0.6 mL/minLower solvent consumption.
Pressure 2,000 - 6,000 psi10,000 - 15,000 psiEnables use of smaller particles.
Run Time 20 - 60 min2 - 10 minIncreased sample throughput.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. scilit.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group of the methanesulfonamide (B31651) moiety, and the N-H proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the protons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-SO₂ ~3.0~40
SO₂-NH ~10.0 (broad singlet)-
Pyridine H-2 ~8.3~148
Pyridine H-4 ~7.8~138
Pyridine H-5 ~7.4~124
Pyridine C-2 -~148
Pyridine C-3 -~135
Pyridine C-4 -~138
Pyridine C-5 -~124
Pyridine C-6 -~150

Note: Predicted values are based on related structures and general chemical shift principles. Actual values are determined experimentally in a specified solvent (e.g., DMSO-d₆).

High-Resolution Mass Spectrometry (HRMS) and LC-MS Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of individual components separated from a mixture. biorxiv.org

For this compound (molecular formula C₆H₇ClN₂O₂S), standard LC-MS analysis using an electrospray ionization (ESI) source would confirm the molecular weight (206.64 g/mol ). bldpharm.com The protonated molecule [M+H]⁺ would be observed at m/z 207.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 ppm. nih.gov This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. This is a definitive method for confirming the identity of the compound. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides further structural information, confirming the connectivity of the different parts of the molecule. nih.gov

Table 5: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueInformation Provided
Molecular Formula C₆H₇ClN₂O₂S-
Nominal Mass 206 uMolecular Weight Confirmation
Monoisotopic Mass 205.9944 uBasis for HRMS measurement
HRMS [M+H]⁺ 206.9999 uConfirms Elemental Composition
LC-MS (ESI+) [M+H]⁺ m/z 207.0Molecular Ion Detection
LC-MS (ESI-) [M-H]⁻ m/z 205.0Molecular Ion Detection

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of "this compound," providing valuable information about its molecular structure and the functional groups present. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can identify characteristic bond vibrations within the molecule.

The methanesulfonamide moiety is expected to exhibit strong and distinct absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1130-1170 cm⁻¹ and 1300-1350 cm⁻¹, respectively. jst.go.jp Furthermore, the S-N stretching vibration in methanesulfonamide derivatives is characteristically found in the range of 836-947 cm⁻¹. jst.go.jpopenalex.org

The 6-chloropyridine ring will also present a unique set of absorption peaks. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. pw.edu.pl The presence of the chlorine substituent on the pyridine ring will also influence the spectrum, with C-Cl stretching vibrations typically occurring in the fingerprint region below 800 cm⁻¹.

The N-H stretching vibration of the secondary sulfonamide is another key feature, expected to appear as a distinct band in the 3200-3400 cm⁻¹ region. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSulfonamide
>3000Aromatic C-H stretchPyridine ring
~2950Aliphatic C-H stretchMethyl group
1550-1650C=C and C=N stretchPyridine ring
1400-1470C-H bendMethyl group
1300-1350Asymmetric SO₂ stretchSulfonyl group
1130-1170Symmetric SO₂ stretchSulfonyl group
836-947S-N stretchSulfonamide
<800C-Cl stretchChloropyridine

Method Validation and Quality Control in Research Settings

The validation of analytical methods and the implementation of stringent quality control measures are fundamental in research settings to ensure the reliability, consistency, and accuracy of data generated for compounds like "this compound." These processes are critical for the synthesis, characterization, and subsequent investigations of the compound.

Method validation for the analysis of this compound would typically encompass a range of parameters to demonstrate that the analytical procedure is suitable for its intended purpose. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control in a research setting for this compound involves the routine application of these validated analytical methods to ensure the identity, purity, and consistency of the synthesized compound. This includes the analysis of starting materials, in-process controls during synthesis, and the final characterization of the purified product. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and the previously discussed Infrared (IR) spectroscopy would be employed.

Environmental Fate and Degradation Pathways Mechanistic Research

Abiotic Transformation Processes

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For N-(6-chloropyridin-3-yl)methanesulfonamide, the key abiotic pathways are likely to be hydrolysis and photolytic degradation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant abiotic transformation pathway for many organic compounds in the environment. For this compound, photolysis can be expected to occur, influenced by the light-absorbing properties of its aromatic pyridine (B92270) ring.

Drawing parallels with sulfonamide pesticides, a primary photodegradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. This cleavage would lead to the formation of 6-chloropyridin-3-amine and methanesulfonic acid. Further degradation of the 6-chloropyridin-3-amine intermediate could then proceed. Additionally, the chloropyridinyl moiety, which is common in neonicotinoid insecticides, is known to be susceptible to photolytic degradation. Research on neonicotinoids has shown that the degradation can be initiated by the absorption of UV light, leading to a series of reactions that can ultimately mineralize the compound.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms. This is a crucial set of processes that determine the ultimate fate and persistence of organic compounds in the environment.

While direct studies on the microbial metabolism of this compound are scarce, the biotransformation of related compounds offers significant insights. The microbial degradation of both sulfonamides and neonicotinoids has been a subject of extensive research.

For the sulfonamide group, microorganisms have been shown to utilize them as a source of carbon and nitrogen. A common metabolic pathway is the cleavage of the S-N bond, similar to the photolytic pathway, leading to the formation of the corresponding amine and sulfonic acid. In the case of this compound, this would yield 6-chloropyridin-3-amine and methanesulfonic acid.

The chloropyridinyl moiety is a key structural feature of many neonicotinoid insecticides, and its microbial metabolism is well-documented. A significant metabolic reaction for some neonicotinoids is N-demethylation. Although this compound does not have an N-methyl group directly attached to the pyridine ring, other enzymatic modifications to the molecule are plausible. For instance, hydroxylation of the pyridine ring is a common initial step in the microbial degradation of pyridine-based compounds.

Identified metabolites from related neonicotinoid compounds often involve modifications to the side chain and the pyridine ring. For example, the metabolism of acetamiprid, which also contains a 6-chloropyridin-3-ylmethyl moiety, can lead to metabolites such as N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. This suggests that the 6-chloropyridinylmethyl part of this compound could be a site for microbial attack.

The biotransformation of xenobiotic compounds is mediated by specific enzymes within microorganisms. For compounds structurally related to this compound, several key enzyme families have been implicated.

Cytochrome P450 monooxygenases (CYPs) are a versatile group of enzymes known to play a critical role in the metabolism of a wide range of organic compounds, including pesticides. In the context of neonicotinoids, CYPs are involved in various oxidative reactions, such as hydroxylation and dealkylation. It is highly probable that CYPs would be involved in the initial steps of this compound degradation, potentially hydroxylating the pyridine ring or the methylene (B1212753) bridge.

Other enzymes, such as hydrolases, could play a role in the cleavage of the sulfonamide bond, although this is generally a stable linkage. The enzymatic degradation of sulfonamides in some bacteria has been shown to proceed via different mechanisms, sometimes involving initial attacks on the aromatic or heterocyclic rings.

Environmental Distribution and Transport Studies

The environmental distribution and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil and sediment.

The sorption of sulfonamides to soil is a complex process influenced by soil pH and organic carbon content. nih.govproquest.com Generally, sulfonamides are considered to be mobile in soils, with a potential for leaching. nih.govproquest.comnih.gov The degree of sorption is dependent on the specific chemical structure of the sulfonamide and the properties of the soil. Given the polar nature of this compound, it is likely to exhibit weak to moderate sorption in many soil types, leading to a potential for transport in the aqueous phase.

The following table summarizes the key factors influencing the environmental transport of related compound classes, which can be used to infer the behavior of this compound.

PropertySulfonamidesNeonicotinoidsInferred Behavior of this compound
Water Solubility Variable, but generally moderate to highGenerally high nih.govboerenlandvogels.nlLikely to be water-soluble
Sorption to Soil Weak to moderate, pH and organic carbon dependent nih.govproquest.comnih.govGenerally low boerenlandvogels.nltennessee.eduplos.orgWeak to moderate sorption, potential for mobility
Leaching Potential Moderate to high, especially in low organic carbon soils nih.govModerate to high boerenlandvogels.nltennessee.eduplos.orgModerate to high potential for leaching
Transport in Water Can be transported to surface and groundwater proquest.comFrequently detected in surface and groundwater nih.govnih.govPotential for transport in aquatic systems

Soil Adsorption and Desorption Characteristics

No data is available in the searched scientific literature regarding the soil adsorption and desorption characteristics of this compound.

Potential for Leaching and Runoff in Environmental Compartments

No information was found concerning the potential for leaching and runoff of this compound in various environmental compartments.

Advanced Topics and Future Research Directions

Emerging Applications of N-(6-chloropyridin-3-yl)methanesulfonamide and its Analogues

While the primary applications of this compound are still under investigation, the exploration of its analogues provides significant insight into potential future uses. Research into structurally similar compounds reveals a range of biological activities that could be harnessed for therapeutic or agrochemical purposes.

In the realm of human health, research has indicated that certain methanesulfonamide (B31651) derivatives exhibit potent biological activities. A study on a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds identified them as novel inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov One compound in this series was found to be approximately four times more potent than lovastatin (B1675250) in vitro and about 100 times more potent than pravastatin (B1207561) in inhibiting cholesterol biosynthesis in isolated rat hepatocytes. nih.gov This suggests a potential, albeit currently speculative, therapeutic avenue for analogues of this compound in the management of hypercholesterolemia.

The following table summarizes some of the key analogues and their observed or potential applications:

Compound NameStructurePotential Application/Area of Research
N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylacetimidamideAnalogueAgrochemicals (Insecticide)
N-[(6-Chloropyridin-3-yl)methyl]methylamineAnalogueMetabolite of Acetamiprid, Agrochemical Research
Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoateAnalogueTherapeutic (HMG-CoA Reductase Inhibitor)

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical design. These computational tools offer the potential to dramatically accelerate the development of new compounds by predicting their properties, optimizing their structures, and identifying novel biological targets.

For a compound like this compound, AI and ML could be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop models that can predict the efficacy and potential off-target effects of new compounds. This would allow researchers to prioritize the synthesis of analogues of this compound that are most likely to have the desired biological profile.

De Novo Design: AI-powered platforms can generate entirely new molecular structures that are optimized for a specific biological target. By providing the core structure of this compound as a starting point, these algorithms could design novel analogues with enhanced potency or selectivity.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify subtle patterns in the relationship between a compound's structure and its biological activity. mdpi.comnih.govmdpi.com This can provide medicinal chemists with valuable insights to guide the rational design of more effective molecules.

The application of these technologies can significantly reduce the time and cost associated with traditional trial-and-error approaches to compound optimization.

Development of Sustainable Synthetic Routes and Analytical Practices

The principles of green chemistry are increasingly being integrated into the chemical and pharmaceutical industries to minimize their environmental impact. The development of sustainable synthetic routes and analytical practices for this compound is a critical area for future research.

Key areas of focus for green chemistry in the context of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis.

Catalysis: The use of highly efficient and selective catalysts can enable reactions to be run under milder conditions, with lower energy consumption and reduced byproduct formation.

Waste Reduction: Implementing strategies to minimize waste generation and to recycle and reuse materials wherever possible is a cornerstone of sustainable chemistry.

By embracing these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable.

Exploration of Novel Biological Targets and Therapeutic Areas

Identifying new biological targets is a key driver of innovation in therapeutic development. For this compound and its analogues, the exploration of novel targets could unlock their potential in a wide range of therapeutic areas.

As previously mentioned, the discovery that certain methanesulfonamide derivatives can inhibit HMG-CoA reductase opens up the possibility of developing treatments for cardiovascular disease. nih.gov However, the structural features of this compound may lend themselves to interactions with other biological targets as well.

Future research in this area could involve:

High-Throughput Screening: Testing the compound against large libraries of biological targets to identify any unexpected interactions.

Computational Docking: Using computer models to predict how the compound might bind to the active sites of various proteins.

Chemical Proteomics: Employing chemical probes based on the compound's structure to identify its binding partners in a cellular context.

By systematically exploring the biological interactions of this compound, researchers may uncover novel therapeutic opportunities in areas such as oncology, infectious diseases, or neurodegenerative disorders. The structural motif of a substituted pyridine (B92270) ring is present in many biologically active compounds, suggesting a broad potential for this class of molecules. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.